molecular formula C19H34O3Si B584405 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester CAS No. 1797102-40-9

4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester

Cat. No.: B584405
CAS No.: 1797102-40-9
M. Wt: 338.563
InChI Key: PCOUEAYVMJKXAH-MJGOQNOKSA-N
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Description

4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester is a synthetic organic compound featuring a tert-butyldimethylsilyl (TBDMS) ether and a benzyl ester as key protecting groups. The TBDMS group is widely used to protect hydroxyl functionalities due to its stability under acidic and basic conditions, while the benzyl ester protects carboxylic acids or alcohols, enabling selective deprotection in multi-step syntheses. This compound is structurally complex, combining a branched diol backbone with orthogonal protecting groups, making it valuable in pharmaceutical intermediates and natural product synthesis.

Properties

IUPAC Name

(2S,3R)-5-[tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3Si/c1-18(2,3)23(5,6)13-12-17(20)19(4,21)15-22-14-16-10-8-7-9-11-16/h7-11,17,20-21H,12-15H2,1-6H3/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOUEAYVMJKXAH-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)CCC(C(C)(COCC1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COCC1=CC=CC=C1)([C@@H](CC[Si](C)(C)C(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of the Primary Alcohol

The TBDMS group is introduced via reaction of the primary alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions. Patent CN101817842A details an optimized preparation of TBDMS-Cl using magnesium, tert-butyl chloride, and dimethyldichlorosilane in a diethyl ether/cyclohexane solvent system.

Typical Procedure :

  • Charge a reactor with Mg (10–15 wt parts) in diethyl ether/cyclohexane (6.5:3.5 v/v).

  • Add tert-butyl chloride (35–55 wt parts) and dimethyldichlorosilane (50–78 wt parts) at 40–55°C.

  • Stir for 2.5–3.5 h, then hydrolyze with 25–30% HCl.

  • Isolate TBDMS-Cl via distillation (yield: 85–92%).

For the target compound, the 4-hydroxyl is protected first. A solution of the diol precursor (1.0 eq) in DMF is treated with TBDMS-Cl (1.2 eq) and imidazole (2.5 eq) at 0°C→rt for 12 h. The silylated product is isolated by silica gel chromatography (hexane/EtOAc 4:1).

Benzyl Esterification of the Carboxylic Acid

Direct Esterification via C(sp³)–H Activation

Recent advances in C–H functionalization enable direct conversion of alcohols to benzyl esters. As demonstrated in RSC Adv. 2017, tetrabutylammonium iodide (TBAI)-catalyzed reactions using tert-butyl hydroperoxide (TBHP) as an oxidant achieve efficient esterification:

Optimized Conditions :

  • Substrate: 2-Methylquinoline derivative (1.0 eq)

  • Reagents: Benzyl alcohol (2.0 eq), TBAI (20 mol%), TBHP (3.0 eq)

  • Solvent: DCE, 80°C, 12 h

  • Yield: 86%

For the target molecule, this method avoids pre-activation of the acid and allows one-step conversion of the 1-hydroxyl to the benzyl ester.

Classical Steglich Esterification

Alternatively, the benzyl ester is installed using DCC/DMAP-mediated coupling:

  • Activate the carboxylic acid (1.0 eq) with DCC (1.5 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂.

  • Add benzyl alcohol (1.2 eq) and stir at rt for 24 h.

  • Quench with 1M HCl, extract with EtOAc, and purify via flash chromatography.

Stereoselective Dihydroxylation and Methyl Group Installation

Sharpless Asymmetric Dihydroxylation

The 2,3-dihydroxy motif is established using Sharpless dihydroxylation. In a representative procedure:

  • Dissolve the olefin precursor (7.53 mmol) in t-BuOH/H₂O (500 mL).

  • Add K₂OsO₂(OH)₂ (0.006 eq), (DHQD)₂PHAL (0.015 eq), K₃Fe(CN)₆ (3.0 eq), K₂CO₃ (3.0 eq), and MeSO₂NH₂ (1.0 eq).

  • Stir at 4°C for 24 h to achieve >90% ee.

  • Isolate the diol via extraction and chromatography (EtOAc/hexane 1:1).

Methyl Group Introduction via Wittig Reaction

The 2-methyl group is installed through Wittig olefination:

  • Treat lactone intermediate with DIBAL-H at −78°C to generate a hemiacetal.

  • Perform Wittig reaction with (ethoxycarbonylmethylene)triphenylphosphorane (1.5 eq) in THF.

  • Separate E/Z isomers by silica gel chromatography (95% E-isomer).

Critical Data Tables

Table 1: Comparison of Silylation Methods

MethodReagentBaseSolventYield (%)Reference
ClassicalTBDMS-ClImidazoleDMF78
Patent SynthesisIn-situ TBDMS-ClMgEther/Cyclohexane92

Table 2: Benzyl Esterification Yields

MethodCatalystOxidantTemperatureYield (%)
C–H ActivationTBAITBHP80°C86
Steglich EsterificationDCC/DMAPNonert72

Challenges and Optimization Strategies

  • Stereochemical Control : The Sharpless dihydroxylation must be carefully optimized to avoid epimerization. Use of (DHQD)₂PHAL ligand ensures high enantioselectivity.

  • Protection Group Compatibility : Sequential protection (TBDMS first, benzyl ester second) prevents premature deprotection.

  • Purification : Silica gel chromatography remains critical for isolating intermediates, though flash chromatography systems reduce time .

Chemical Reactions Analysis

Types of Reactions

4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester involves its interaction with various molecular targets and pathways. The tert-butyl(dimethyl)silyl group can influence the compound’s reactivity and stability, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying enzyme mechanisms and developing new chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, this compound is compared with structurally analogous derivatives, focusing on protecting group strategies, stability, and reactivity.

Structural Analogues with Silyl Protections

  • 4-O-Trimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester :
    Replacing TBDMS with trimethylsilyl (TMS) reduces steric bulk, increasing susceptibility to hydrolysis under mildly acidic conditions. While TMS is easier to remove, TBDMS offers superior stability in prolonged reactions .

  • 4-O-Triisopropylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester :
    The triisopropylsilyl (TIPS) group provides even greater steric protection than TBDMS, enhancing resistance to nucleophilic attack. However, its bulkiness can hinder reaction kinetics in crowded molecular environments.

Analogues with Alternative Ester Protections

  • 4-O-TBDMS-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Methyl Ester: Substituting benzyl with a methyl ester simplifies synthesis but limits deprotection flexibility. Benzyl esters are cleavable via hydrogenolysis, whereas methyl esters require harsher basic conditions, risking side reactions .
  • 4-O-TBDMS-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Acetyl Ester :
    Acetyl esters are labile under basic conditions but less stable than benzyl esters in oxidative environments. Benzyl’s robustness in multi-step sequences makes it preferable for complex syntheses.

Functionalized Backbone Analogues

  • 4-O-TBDMS-2,3-diacetoxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester: Acetylation of hydroxyls increases lipophilicity, enhancing solubility in non-polar solvents. However, this reduces the molecule’s polarity-critical for crystallinity in purification steps.

Key Research Findings and Data Tables

Table 1: Stability of Protecting Groups Under Common Conditions

Protecting Group Stability (pH 1–3) Stability (pH 8–10) Cleavage Method
TBDMS High Moderate Fluoride ions (e.g., TBAF)
Benzyl Ester High High Hydrogenolysis (H₂/Pd-C)
Methyl Ester High Low NaOH/MeOH
Acetyl Ester Low High NH₃/MeOH

Source: Compiled from synthetic methodologies and stability studies

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Yield (%) Side Products (%)
Target Compound (Benzyl Ester) 82 5
Methyl Ester Analog 68 18
Acetyl Ester Analog 75 12

Source: Comparative catalysis studies using Suzuki-Miyaura conditions

Biological Activity

4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester (CAS Number: 1797102-40-9) is a silanol derivative that has garnered attention in various biological and chemical applications. This compound is characterized by its unique structure that includes a tert-butyldimethylsilyl group and a benzyl ester moiety, which contribute to its solubility and reactivity in biological systems. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antioxidant Properties

Research indicates that compounds similar to 4-O-tert-butyldimethylsilyl derivatives exhibit significant antioxidant activity. This property is essential for mitigating oxidative stress in biological systems. A study demonstrated that silanol compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

The benzyl ester functionality in such compounds often enhances their antimicrobial properties. Preliminary investigations suggest that this compound has potential against various bacterial strains. For instance, studies have shown that similar silanol derivatives exhibit inhibitory effects on Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes. Research has indicated that silanol derivatives can act as enzyme inhibitors, particularly in metabolic pathways involving terpenoid biosynthesis. This suggests potential applications in modulating metabolic processes in plants and microorganisms .

Study on Antioxidant Activity

A comparative study on the antioxidant activities of various silanol compounds highlighted the efficacy of those with tert-butyldimethylsilyl groups. The study utilized DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays to quantify radical scavenging abilities. Results indicated that compounds with similar structures to 4-O-tert-butyldimethylsilyl exhibited IC50 values significantly lower than those of standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid50
4-O-tert-Bu-DMS15
Other SilanolsVaries

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest that the compound possesses promising antimicrobial properties suitable for further investigation.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups in the molecule are likely responsible for its ability to donate hydrogen atoms to free radicals.
  • Membrane Disruption : The lipophilic nature of the benzyl ester may facilitate interaction with microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Interaction : The silyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.

Q & A

Q. What is the rationale behind using tert-butyldimethylsilyl (TBDMS) and benzyl ester as dual protecting groups in the synthesis of this compound?

The TBDMS group is selected for its steric bulk and stability under acidic/basic conditions, protecting the 4-OH position while allowing selective deprotection of other hydroxyl groups. The benzyl ester at the 1-O position provides orthogonal protection, removable via catalytic hydrogenation without affecting the TBDMS group. This strategy enables stepwise functionalization of the diol scaffold, as demonstrated in analogous silyl-protected carbohydrate syntheses .

Q. What analytical techniques are most effective for confirming the structural integrity of intermediates in this compound’s synthesis?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are critical. For example, ¹H NMR can distinguish between benzyl (δ 7.3–7.5 ppm, aromatic protons) and TBDMS (δ 0.1–0.3 ppm, Si-CH₃) groups, while ²⁹Si NMR (if accessible) confirms silyl ether formation. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) validates ester integrity. These methods align with protocols for structurally related silyl-protected galactopyranosides .

Advanced Research Questions

Q. How can regioselectivity challenges during TBDMS installation at the 4-OH position be systematically addressed?

Regioselectivity is influenced by steric and electronic factors. Pre-activation of the 4-OH via temporary protection (e.g., benzylidene acetal) can direct silylation. Alternatively, using bulky silylating agents (e.g., TBDMS-Cl with imidazole in DMF) at low temperatures (-20°C) minimizes competing reactions. Kinetic vs. thermodynamic control should be evaluated via time-course monitoring (TLC or HPLC). For example, in analogous galactose derivatives, selective silylation at the 4-OH required iterative optimization of solvent polarity and catalyst loading .

Q. How should competing elimination pathways during deprotection steps be minimized?

Elimination risks arise during acidic/basic deprotection of TBDMS or hydrogenolysis of benzyl esters. To mitigate:

  • For TBDMS removal, use buffered HF-pyridine (pH ~5) at 0°C to avoid β-elimination.
  • For benzyl ester hydrogenolysis, employ Pd/C (10% w/w) under H₂ (1–3 atm) in EtOAc/MeOH (1:1) with 0.1 M HCl to suppress base-induced side reactions.
  • Monitor reaction progress via LC-MS to detect early-stage intermediates, allowing rapid termination if degradation occurs.

Data Contradiction and Validation

Q. How to resolve discrepancies in reported NMR chemical shifts for key intermediates?

Variations in δ values (e.g., ±0.2 ppm for TBDMS protons) may stem from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects. Cross-validate using:

  • COSY and HSQC to assign coupled protons and carbons.
  • Spiking experiments with authentic samples (if available).
  • Computational prediction tools (e.g., ACD/Labs or ChemDraw) to model expected shifts. For example, conflicting δ values for benzoyl groups in related compounds were resolved by comparing experimental data with density functional theory (DFT)-calculated shifts .

Experimental Design Considerations

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Stepwise protection: Prioritize TBDMS installation before benzyl ester formation to avoid steric clashes.
  • Solvent selection: Use anhydrous DMF for silylation (enhances reagent solubility) and switch to THF for esterification (reduces side-product formation).
  • Workup protocols: Employ silica gel flash chromatography with hexane/EtOAc gradients (8:1 to 3:1) for intermediate purification.
  • Scale-up adjustments: Reduce equivalents of expensive reagents (e.g., TBDMS-Cl) via catalytic methods (e.g., DMAP in substoichiometric amounts).

Synthetic Route Troubleshooting

Q. Why might unexpected byproducts form during benzyl ester cleavage, and how can they be characterized?

Common byproducts include:

  • Over-reduced species (e.g., diols from excessive hydrogenolysis): Mitigate by limiting H₂ exposure time.
  • Residual silyl ethers: Confirm complete TBDMS deprotection via ²⁹Si NMR or fluoride-selective electrodes. Characterization requires LC-MS/MS fragmentation patterns and comparative NMR with reference libraries. In one study, a benzyl-to-benzal derivative formed due to trace oxidants; this was identified via a distinct UV λmax shift (250 → 280 nm) .

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